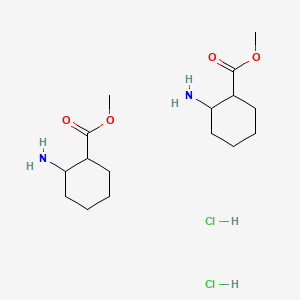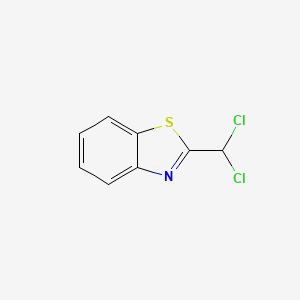
2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol typically involves the reaction of 4-bromo-1H-1,2,3-triazole with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to form the corresponding triazole-ethanol compound.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed:
Oxidation: Formation of 2-(4-Bromo-1H-1,2,3-triazol-1-yl)acetaldehyde or 2-(4-Bromo-1H-1,2,3-triazol-1-yl)acetic acid.
Reduction: Formation of 2-(1H-1,2,3-triazol-1-yl)ethanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The bromo group can also participate in halogen bonding, further enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1H-1,2,3-Triazole: A parent compound with similar structural features but lacking the bromo and ethanol groups.
4-Bromo-1H-1,2,3-triazole: Similar to the target compound but without the ethanol group.
2-(1H-1,2,3-Triazol-1-yl)ethanol: Similar to the target compound but without the bromo group.
Uniqueness: 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol is unique due to the presence of both the bromo and ethanol groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its similar counterparts.
Propiedades
Fórmula molecular |
C4H6BrN3O |
|---|---|
Peso molecular |
192.01 g/mol |
Nombre IUPAC |
2-(4-bromotriazol-1-yl)ethanol |
InChI |
InChI=1S/C4H6BrN3O/c5-4-3-8(1-2-9)7-6-4/h3,9H,1-2H2 |
Clave InChI |
OPHVWWSJFIRQBG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NN1CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)
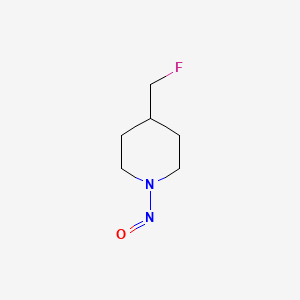
![Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester](/img/structure/B13699377.png)
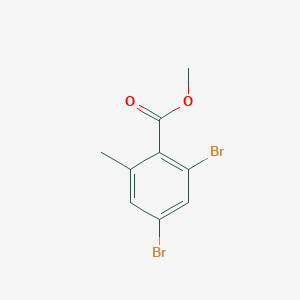
![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)
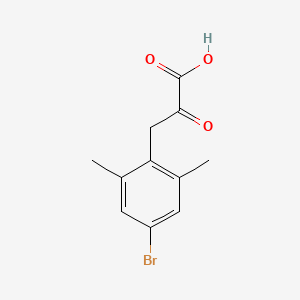

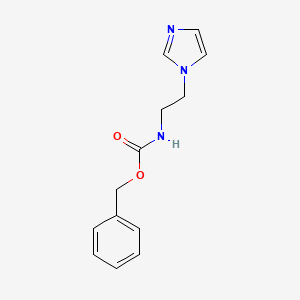
![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)
